![molecular formula C17H10N2O2S B4754344 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4754344.png)
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Overview
Description
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one, also known as LY294002, is a well-known inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key regulator of many cellular processes, including cell growth, proliferation, and survival. LY294002 has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mechanism of Action
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents PI3K from phosphorylating its downstream targets, such as Akt, and inhibits the PI3K/Akt signaling pathway. This pathway is involved in many cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has also been shown to inhibit autophagy, which is a process involved in cellular homeostasis and survival. Additionally, 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several advantages for use in lab experiments. It is a well-established and widely used inhibitor of PI3K, and its effects on cellular processes have been extensively studied. Additionally, 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a reversible inhibitor, which allows for the study of the effects of PI3K inhibition on cellular processes. However, there are also limitations to the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in vivo can be challenging due to its poor solubility and bioavailability.
Future Directions
There are several future directions for research involving 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one. One area of interest is the development of more specific and potent inhibitors of PI3K. Additionally, there is interest in investigating the role of PI3K in various disease states, such as cancer and neurodegenerative diseases. Finally, there is interest in investigating the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in combination with other therapies, such as chemotherapy, to enhance the effectiveness of cancer treatments.
Scientific Research Applications
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been used extensively in scientific research to investigate the role of PI3K in various biological processes. It has been shown to inhibit PI3K activity in various cell types, including cancer cells, and has been used to study the role of PI3K in cancer cell growth and survival. 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has also been used to investigate the role of PI3K in other cellular processes, such as autophagy, apoptosis, and inflammation.
properties
IUPAC Name |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c20-17-13(8-11-4-1-2-6-15(11)21-17)14-10-22-16(19-14)12-5-3-7-18-9-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPGCGCCNHVDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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